molecular formula C16H20N2O2 B14320795 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol CAS No. 110189-21-4

4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol

Cat. No.: B14320795
CAS No.: 110189-21-4
M. Wt: 272.34 g/mol
InChI Key: AYNXFEGICTUKKN-UHFFFAOYSA-N
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Description

4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is a complex organic compound with a molecular formula of C16H20N2O2 This compound is known for its unique structure, which includes a phenol group, a pyridine ring, and a methylaminoethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridylboronic acid in the presence of a palladium catalyst to form the pyridin-2-yl ethylamine intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methylaminoethoxy side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. The methylaminoethoxy side chain can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-methylphenethylamine: Similar structure but lacks the pyridine ring.

    N-Methyltyramine: Similar structure but lacks the pyridine ring and the ethoxy group.

    4-Hydroxyphenethylamine: Similar structure but lacks the methylamino and pyridine groups.

Uniqueness

4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol is unique due to the presence of both the pyridine ring and the methylaminoethoxy side chain

Properties

CAS No.

110189-21-4

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-[1-[2-(methylamino)ethoxy]-1-pyridin-2-ylethyl]phenol

InChI

InChI=1S/C16H20N2O2/c1-16(20-12-11-17-2,15-5-3-4-10-18-15)13-6-8-14(19)9-7-13/h3-10,17,19H,11-12H2,1-2H3

InChI Key

AYNXFEGICTUKKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=CC=N2)OCCNC

Origin of Product

United States

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